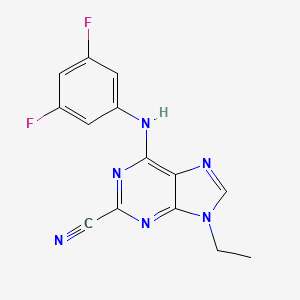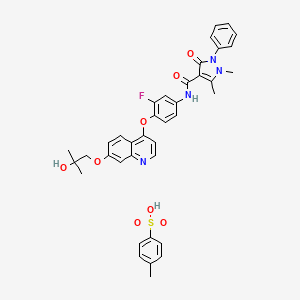
尼替尼布甲磺酸盐
描述
Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including c-MET/hepatocyte growth factor receptor, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. It is primarily being investigated for its potential in treating various cancers, including non-small cell lung cancer and acute myeloid leukemia .
科学研究应用
Ningetinib Tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Undergoing clinical trials for the treatment of non-small cell lung cancer, acute myeloid leukemia, and other cancers.
作用机制
Target of Action
Ningetinib Tosylate is a small molecule drug that primarily targets several receptor tyrosine kinases . These include:
- c-MET/Hepatocyte Growth Factor Receptor (HGFR)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Axl
- Mer
- Fms-like Tyrosine Kinase 3 (FLT3)
These targets play key roles in tumor cell proliferation, survival, invasion, and metastasis .
Mode of Action
Upon administration, Ningetinib Tosylate binds to these kinases, thereby inhibiting their signaling pathways . This results in the inhibition of growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Biochemical Pathways
It is known that the drug’s targets are involved in key cellular processes such as cell proliferation, survival, and angiogenesis . By inhibiting these targets, Ningetinib Tosylate disrupts these processes, leading to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that the drug is metabolized to form n-demethylated ningetinib (m1) . The plasma concentration of M1 can drop by more than 80% due to the metabolism of Ningetinib, which might simultaneously increase the tissue concentration of Ningetinib .
Result of Action
The primary result of Ningetinib Tosylate’s action is the inhibition of tumor growth and metastasis . This is achieved by disrupting key cellular processes such as cell proliferation, survival, and angiogenesis .
Action Environment
It has been suggested that drug-drug interactions may affect the pharmacokinetics of ningetinib tosylate . This suggests that the environment, including the presence of other drugs, can influence the action, efficacy, and stability of Ningetinib Tosylate .
生化分析
Biochemical Properties
Ningetinib Tosylate plays a crucial role in biochemical reactions by inhibiting several key receptor tyrosine kinases. It interacts with enzymes and proteins such as c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. These interactions inhibit the signaling pathways associated with these kinases, thereby reducing tumor cell proliferation, angiogenesis, and metastasis. The inhibition of these pathways disrupts the growth and survival of tumor cells that overexpress these kinases .
Cellular Effects
Ningetinib Tosylate has profound effects on various types of cells and cellular processes. It inhibits cell proliferation, blocks the cell cycle, and induces apoptosis in cancer cells. Specifically, in acute myeloid leukemia cells with Fms-like tyrosine kinase 3 internal tandem duplication mutations, Ningetinib Tosylate inhibits downstream signaling pathways, including the STAT5, AKT, and ERK pathways. This inhibition leads to reduced cell viability and increased apoptosis, thereby exerting its antitumor effects .
Molecular Mechanism
The molecular mechanism of Ningetinib Tosylate involves its binding to multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. By binding to these kinases, Ningetinib Tosylate inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the signaling cascades that promote tumor cell proliferation, survival, and metastasis. Additionally, Ningetinib Tosylate induces apoptosis by blocking the cell cycle and inhibiting key survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ningetinib Tosylate have been observed to change over time. The compound exhibits good stability and maintains its antitumor activity over extended periods. In in vitro studies, Ningetinib Tosylate consistently inhibited cell proliferation and induced apoptosis in cancer cells. In in vivo studies, the compound demonstrated significant antitumor effects in mouse models of acute myeloid leukemia, with results superior to existing clinical drugs .
Dosage Effects in Animal Models
The effects of Ningetinib Tosylate vary with different dosages in animal models. In mouse models of acute myeloid leukemia, higher doses of Ningetinib Tosylate resulted in more pronounced antitumor effects, including reduced tumor growth and increased survival rates. At very high doses, toxic effects were observed, indicating a threshold beyond which the compound may cause adverse effects. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity .
Metabolic Pathways
Ningetinib Tosylate is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A1, which converts it to N-demethylated ningetinib. This metabolic conversion significantly reduces the plasma concentration of the metabolite while potentially increasing the tissue concentration of Ningetinib Tosylate. The compound’s interaction with these metabolic enzymes influences its pharmacokinetics and overall efficacy .
Transport and Distribution
Ningetinib Tosylate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within tumor tissues contribute to its antitumor activity. Additionally, the transport and distribution of Ningetinib Tosylate are influenced by its interactions with other drugs, which can affect its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ningetinib Tosylate plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases. This localization is facilitated by specific targeting signals and post-translational modifications that direct Ningetinib Tosylate to its site of action. The compound’s subcellular localization is essential for its ability to inhibit key signaling pathways and exert its antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ningetinib Tosylate involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The key steps include:
Formation of the Core Structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Tosylation: The final step involves the tosylation of the compound to form Ningetinib Tosylate.
Industrial Production Methods: Industrial production of Ningetinib Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch Processing: Large-scale batch reactors are used for the synthesis.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Ningetinib Tosylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that retain the core structure but have modified functional groups .
相似化合物的比较
- Gilteritinib
- Quizartinib
- Sorafenib
- Apatinib
属性
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYISNCVNUUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37FN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-77-9 | |
| Record name | Ningetinib tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NINGETINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?
A1: Ningetinib Tosylate shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, Ningetinib Tosylate aims to disrupt these processes and hinder tumor progression.
Q2: How does Ningetinib Tosylate interact with its target kinases?
A2: The abstract states that Ningetinib Tosylate "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that Ningetinib Tosylate occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
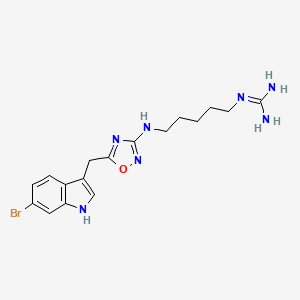
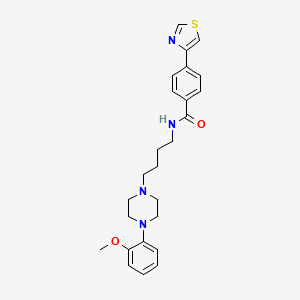
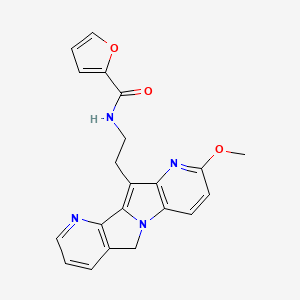
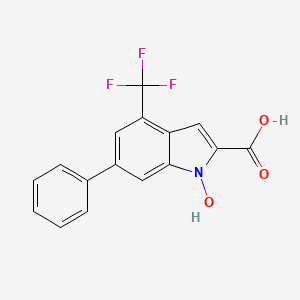
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
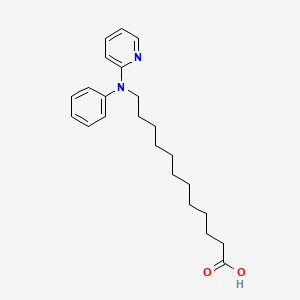
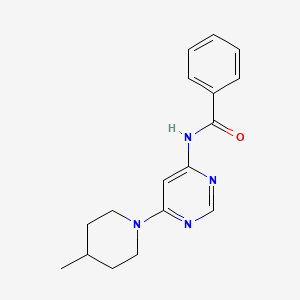
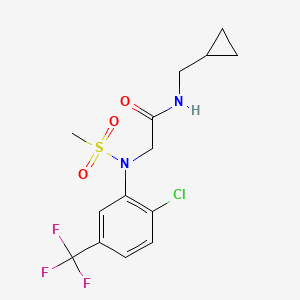
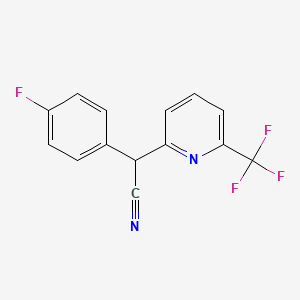
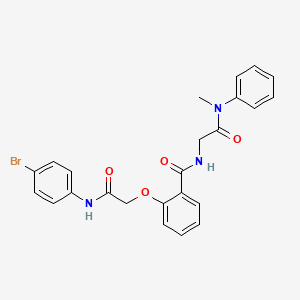
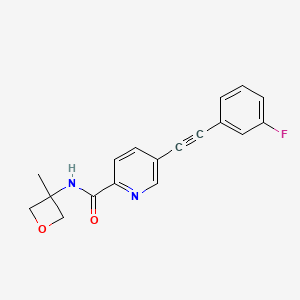
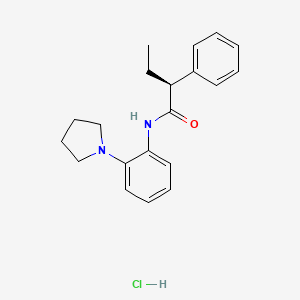
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)
